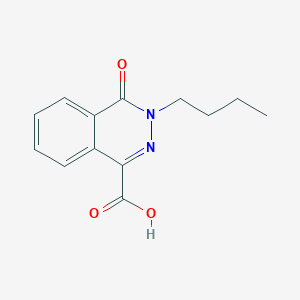

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

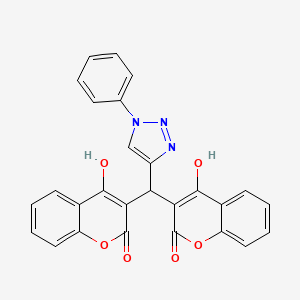

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the CAS Number: 721418-41-3 . It has a molecular weight of 246.27 . The IUPAC name for this compound is 3-butyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O3/c1-2-3-8-15-12(16)10-7-5-4-6-9(10)11(14-15)13(17)18/h4-7H,2-3,8H2,1H3,(H,17,18) . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications

Carboxylic Acids in Drug Synthesis

Carboxylic acids, like 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, are crucial in the field of drug synthesis. Levulinic acid (LEV) and its derivatives, sharing functional groups with carboxylic acids, have been spotlighted for their diverse and flexible roles in drug synthesis. They serve as raw materials or intermediates for various drugs and can form essential chemical reagents or linkers in pharmaceuticals. Their involvement simplifies drug synthesis processes, reduces costs, and enhances cleaner reactions, showcasing the pivotal role of carboxylic acid derivatives in medicinal chemistry (Zhang et al., 2021).

Carboxylic Acids in Biocatalyst Inhibition

Carboxylic acids also exhibit significant effects as biocatalyst inhibitors. Their ability to inhibit microbial growth at certain concentrations is well-documented. This inhibition is pivotal, especially in industrial processes involving microbes like Escherichia coli and Saccharomyces cerevisiae, where carboxylic acids can impact cell membrane properties and internal pH. Understanding this inhibition mechanism is vital for developing robust microbial strains for industrial applications (Jarboe et al., 2013).

Carboxylic Acids in Material Science and Engineering

The role of carboxylic acids extends to material science, where they are used in liquid-liquid extraction (LLX) processes, especially for recovering carboxylic acids from dilute aqueous streams. This process is integral in the production of bio-based plastics, highlighting the environmental and economic significance of carboxylic acids in sustainable material production (Sprakel & Schuur, 2019).

Carboxylic Acids in Environmental Science

Carboxylic acids' environmental implications are profound. Studies have shown their presence in atmospheric aerosols, contributing to rain acidity and acting as indicators of biomass combustion and industrial emissions. Understanding their environmental fate and effects is crucial for atmospheric and environmental health assessments (Kawamura & Bikkina, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

3-butyl-4-oxophthalazine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-3-8-15-12(16)10-7-5-4-6-9(10)11(14-15)13(17)18/h4-7H,2-3,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSDLAPHEMKEAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2420137.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2420138.png)

![6-bromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2420141.png)

![3-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2420145.png)

![3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-5-(2-thienylacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2420151.png)

![2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2420152.png)

![5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol](/img/structure/B2420154.png)

![Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2420158.png)